Enterolactone
Overview
Description
Enterolactone is an organic compound classified as an enterolignan1. It is formed by the action of intestinal bacteria on plant lignan precursors present in the diet1. Many dietary plant lignan precursors, such as secoisolariciresinol, matairesinol, lariciresinol, pinoresinol, and sesamin, can be metabolized by gut microbes to enterolactone1.
Synthesis Analysis
The conversion of plant lignans to bioactive enterolignans in the gastrointestinal tract is mediated through microbial processing2. A score was calculated to summarize the abundance of bacteria species that were significantly associated with plasma enterolactone levels2.
Molecular Structure Analysis
Enterolactone has a molecular structure similar to endogenous estrogen and estradiol3. Interacting with metabolites decreases the intra-connectivity of Aβ42, resulting in a reduction in strongly correlated residue pairs and a complete absence of strongly anti-correlated residue pairs4.
Chemical Reactions Analysis
Enterolactone is suggested to possess beneficial health effects in humans1. In epidemiological studies, lower concentrations of enterolactone have been observed in breast cancer patients compared to healthy controls, which may suggest that enterolactone is anti-carcinogenic1.
Physical And Chemical Properties Analysis
Enterolactone has a chemical formula of C18H18O4 and a molar mass of 298.338 g·mol−11. It is stable under normal conditions6.
Scientific Research Applications
Enterolactone and Gut Microflora
Enterolactone, a phytoestrogen, is crucially linked to gut microflora, which plays a significant role in its production from dietary precursors. The serum concentration of enterolactone is notably affected by oral antimicrobial use, emphasizing the importance of intestinal microflora in lignan metabolism. This relationship is particularly relevant when studying enterolactone's association with chronic disease risk (Kilkkinen et al., 2002).
Enterolactone and Cancer Risk
While enterolactone has been implicated in cancer protection, research findings are mixed. A study on prostate cancer risk found no significant protective effect of high circulating enterolactone levels (Stattin et al., 2002). Conversely, enterolactone showed a selective estrogen receptor activation property, which could have implications in hormone-dependent cancers (Penttinen et al., 2007). Studies also indicated an association between enterolactone and reduced breast cancer risk, particularly in estrogen receptor-negative cancers (Olsen et al., 2004).
Enterolactone and Cardiovascular Health
Research suggests a potential link between serum enterolactone concentration and reduced coronary heart disease, although the evidence is not strong. A study indicated only weak support for this association (Kilkkinen et al., 2006).
Enterolactone and Other Health Implications
Enterolactone's impact extends to various health aspects. For instance, it has been shown to act as a radiosensitizer for breast cancer cell lines, potentially enhancing the efficacy of radiotherapy (Bigdeli et al., 2016). It also inhibits insulin-like growth factor-1 receptor signaling in prostate cancer cells, suggesting a mechanism for its anti-proliferative effects (Chen et al., 2009). Additionally, enterolactone induces heme oxygenase-1 expression in endothelial cells, contributing to cardiovascular health (Kivelä et al., 2008).
Safety And Hazards
Enterolactone may cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation6.
Future Directions
There is a growing interest in using phytoestrogen as preventative medicine in the form of nutraceuticals7. The availability of biomarkers that estimate intake of specific foods and dietary components could greatly enhance nutritional research targeting compliance to national recommendations as well as direct associations with disease outcomes7.
properties
IUPAC Name |
(3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGDHBAMCBBLR-WMLDXEAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048183 | |
Record name | Enterolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one | |
CAS RN |
78473-71-9 | |
Record name | Enterolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Enterolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.